Glycyl-asparaginyl-glycine

Description

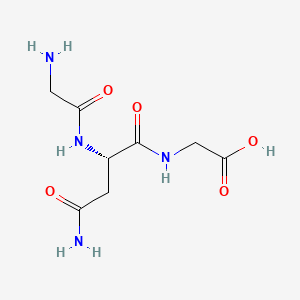

Structure

3D Structure

Properties

CAS No. |

36314-39-3 |

|---|---|

Molecular Formula |

C8H14N4O5 |

Molecular Weight |

246.22 g/mol |

IUPAC Name |

2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]acetic acid |

InChI |

InChI=1S/C8H14N4O5/c9-2-6(14)12-4(1-5(10)13)8(17)11-3-7(15)16/h4H,1-3,9H2,(H2,10,13)(H,11,17)(H,12,14)(H,15,16)/t4-/m0/s1 |

InChI Key |

GGEJHJIXRBTJPD-BYPYZUCNSA-N |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)O)NC(=O)CN)C(=O)N |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)NC(=O)CN)C(=O)N |

Origin of Product |

United States |

The Significance of Tripeptides As Model Systems in Biochemical Research

Tripeptides, consisting of three amino acid residues linked by two peptide bonds, serve as crucial model systems in biochemical and biomedical research. Their relatively small size makes them simple enough for detailed theoretical and experimental analysis, yet they are complex enough to exhibit key properties of larger protein molecules. buyersguidechem.com

An Overview of Glycyl Asparaginyl Glycine As a Representative Tripeptide for Fundamental Studies

Glycyl-asparaginyl-glycine (Gly-Asn-Gly) is a noteworthy example of a tripeptide used in fundamental scientific research. Its structure is particularly useful for isolating and studying the properties of the asparagine side chain in a controlled peptide environment.

Several studies have utilized Gly-Asn-Gly as a model compound. For instance, it has been employed in research aimed at determining the contribution of amino acid side-chains to the thermodynamic properties of peptides, such as partial molar heat capacities and volumes. psu.edu In these studies, tripeptides with the sequence Gly-Xaa-Gly (where Xaa is the amino acid of interest) are used to minimize the effects of the terminal charges and focus on the properties of the central amino acid's side chain. psu.edu

Furthermore, Gly-Asn-Gly has been used as a reference model in structural biology. In studies of N-glycosylation, a critical post-translational modification of proteins, the Gly-Asn-Gly tripeptide in a fully extended conformation serves as a baseline for calculating the relative solvent accessibility of asparagine residues in larger proteins. oup.com This helps researchers understand the structural and environmental factors that determine whether a potential N-glycosylation site is utilized.

Quantum-chemical studies have also employed a modified version of this tripeptide (Ac-Gly-Asn-Gly-Nme) as a model system to investigate the detection of glycosylation on asparagine residues through changes in nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These fundamental studies, which rely on the simplicity and representative nature of Glycyl-asparaginyl-glycine, are crucial for advancing our understanding of protein chemistry and biology.

Below are the known physicochemical properties of Glycyl-asparaginyl-glycine:

| Property | Value |

| CAS Number | 36314-39-3 |

| Molecular Formula | C8H14N4O5 |

| Molecular Weight | 246.22 g/mol |

Current Frontiers and Future Directions in Academic Research on Small Peptides

Chemical Synthesis Approaches

The chemical synthesis of peptides like Glycyl-asparaginyl-glycine is a cornerstone of biochemical and pharmaceutical research. The two principal strategies, Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPS), offer different approaches to assembling the amino acid sequence. thieme-connect.de

Solid-Phase Peptide Synthesis (SPPS) Strategies for Glycyl-asparaginyl-glycine Elaboration

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the most common method for synthesizing peptides. biomatik.comnih.gov The core concept involves covalently attaching the C-terminal amino acid (glycine in this case) to an insoluble polymeric support, or resin. nih.gov The peptide chain is then elongated in a stepwise manner by adding Nα-protected amino acids. thieme-connect.debiomatik.com A key advantage of SPPS is that excess reagents and byproducts are easily removed by simple filtration and washing, which drives reactions to completion and simplifies purification. thieme-connect.denih.gov

The synthesis of Gly-Asn-Gly via SPPS would typically follow a C-to-N direction. The process starts with anchoring the first amino acid, glycine (B1666218), to a suitable resin. The cycle of synthesis involves two main steps: the removal of the temporary Nα-protecting group (deprotection) and the formation of the peptide bond with the next amino acid (coupling). luxembourg-bio.compnas.org This cycle is repeated for asparagine and then the N-terminal glycine. A specific example includes the assembly of an octapeptide containing a Gly-Asn sequence using a base-labile linker on an aminomethyl resin, demonstrating the feasibility of SPPS for such sequences. nih.gov

Two main SPPS chemistries are prevalent: Boc/Bzl and Fmoc/tBu. thieme-connect.decsic.es

Boc/Bzl strategy: This uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (B1604629) (Bzl)-based groups for permanent side-chain protection. Final cleavage from the resin requires strong acids like anhydrous hydrogen fluoride (B91410) (HF). nih.gov

Fmoc/tBu strategy: This employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. This approach uses milder conditions for cleavage, which is a significant advantage. csic.es

A significant challenge in synthesizing asparagine-containing peptides, especially those with an Asp-Gly sequence, is the formation of an aspartimide side product. acs.orgiris-biotech.de This intramolecular cyclization can occur during the base-catalyzed Fmoc-removal step and leads to impurities. nih.goviris-biotech.de

Solution-Phase Peptide Synthesis (SPS) Techniques for Short Peptide Sequences

Before the advent of SPPS, all peptide synthesis was conducted in solution. nih.gov Solution-Phase Peptide Synthesis (SPS) remains a valuable technique, particularly for the large-scale production of short peptides and for specific structures that are difficult to assemble on a solid support. nih.govrsc.org SPS can be categorized into two main protocols: stepwise synthesis and segment condensation.

In stepwise synthesis, amino acids are added one at a time to the growing peptide chain, similar to SPPS but without the solid support. wikipedia.org This method is effective for smaller peptides. thieme-connect.de However, a major challenge is the need to purify the intermediate peptide after each coupling step, often by crystallization or chromatography. nih.gov As the peptide chain elongates, its solubility in organic solvents can decrease, complicating the synthesis and purification processes. thieme-connect.de

Segment condensation involves the coupling of pre-synthesized peptide fragments. wikipedia.org For Gly-Asn-Gly, this could involve synthesizing the dipeptide Gly-Asn and then coupling it to a protected glycine. This convergent approach can be more efficient for synthesizing longer peptides. nih.gov However, a significant drawback is the increased risk of racemization at the C-terminal amino acid of the activating peptide segment. wikipedia.orggoogle.com Careful selection of coupling methods and conditions is essential to suppress this side reaction. Research has shown that protected tripeptides can be prepared with very low racemization for use in segment condensation. google.com

Protective Group Chemistries in Glycyl-asparaginyl-glycine Synthesis

The selection of appropriate protecting groups is critical in peptide synthesis to prevent unwanted side reactions. For Gly-Asn-Gly, the primary focus is on the side-chain amide of asparagine. While side-chain protection for asparagine is sometimes considered optional, its absence can lead to dehydration of the amide to a nitrile during the coupling step, especially when using carbodiimide (B86325) reagents. journals.co.zapeptide.com

To mitigate this and other side reactions, several protecting groups have been developed for the asparagine side chain. The ideal group should be stable during the coupling and Nα-deprotection steps but readily removable during the final cleavage without damaging the peptide.

| Protecting Group | Abbreviation | Common Chemistry | Key Features & Considerations |

| Triphenylmethyl | Trt | Fmoc | The trityl group is widely preferred in Fmoc-based SPPS. peptide.com It provides good protection against side reactions. |

| Xanthenyl | Xan | Boc | The xanthyl group is commonly used in Boc-based SPPS to prevent nitrile formation. peptide.com |

| 2,4,6-Trimethoxybenzyl | Tmob | Fmoc | Tmob offers protection for the asparagine side chain, and peptides synthesized using this group have shown higher purity compared to those using Trt. nih.govgoogle.com |

| 1-Tetralinyl | Tet | Boc | The 1-tetralinyl group has demonstrated utility as a protecting group for the asparagine side chain in Boc-based SPPS. journals.co.zaresearchgate.net |

Novel protecting groups, such as Nω-xanthenyl derivatives, have been shown to yield purer peptide products compared to Tmob or Trt protection for asparagine in the synthesis of challenging sequences. nih.gov

Coupling Reagent Efficacy and Optimization for Gly-Asn-Gly Formation

The formation of the peptide bond between two amino acids requires the activation of the carboxyl group of the N-protected amino acid. The choice of coupling reagent is pivotal for achieving high coupling efficiency, minimizing racemization, and preventing side reactions. researchgate.net The Asp-Asn sequence is particularly susceptible to aspartimide formation, making the selection of the coupling reagent and additives critical. acs.org

Coupling reagents can be broadly classified into several families, most notably carbodiimides and aminium/uronium or phosphonium (B103445) salts.

| Reagent Class | Examples | Additives | Characteristics |

| Carbodiimides | DCC, EDC | HOBt, HOAt | Dicyclohexylcarbodiimide (DCC) was an early coupling reagent. nih.gov Water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are also used. google.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and side reactions. google.comresearchgate.net |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | None (additive is incorporated) | These reagents are highly efficient and lead to fast reaction times. luxembourg-bio.commesalabs.com HATU, which incorporates 7-aza-1-hydroxybenzotriazole (HOAt), is often more reactive than HBTU. acs.orgresearchgate.net HCTU and TCTU, based on 6-Cl-HOBt, are also very efficient. luxembourg-bio.com COMU is a modern reagent known for high efficiency and reduced safety hazards. acs.org |

| Phosphonium Salts | PyBOP | None (additive is incorporated) | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is another effective coupling reagent, though aminium salts are sometimes found to be more efficient. researchgate.netluxembourg-bio.com |

| Other | o-NosylOXY | - | Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate is a recyclable coupling reagent reported to provide excellent results in both solution and solid-phase synthesis with minimal racemization. acs.org |

For the Gly-Asn-Gly sequence, the use of aminium/uronium salt reagents like HATU or COMU in conjunction with a base such as N,N-diisopropylethylamine (DIEA) is a common and effective strategy. The addition of additives like HOBt or its more reactive analog HOAt is known to improve coupling efficiency and reduce side reactions. acs.org The choice of solvent, typically N,N-dimethylformamide (DMF), also plays a crucial role in the outcome of the synthesis. rsc.org

Enzymatic and Biosynthetic Routes

Enzymatic and biosynthetic approaches offer significant advantages over traditional chemical synthesis, including high specificity, mild reaction conditions, and environmental sustainability. These methods leverage the natural machinery of cells to construct peptides, providing precise control over sequence and stereochemistry.

Enzyme-Catalyzed Peptide Bond Formation for Tripeptides

The use of enzymes to catalyze the formation of peptide bonds is a well-established and powerful strategy for synthesizing short peptides like tripeptides. wikipedia.org This method, known as kinetically controlled synthesis, relies on the ability of proteases to act in reverse under specific conditions, forming peptide bonds instead of hydrolyzing them. wikipedia.orgnih.gov A variety of enzymes, including chymotrypsin, trypsin, and subtilisin, have been successfully employed for this purpose. nih.govfrontiersin.org

The efficiency and selectivity of enzyme-catalyzed peptide synthesis are influenced by several factors. nih.gov Key parameters that require careful optimization include:

Enzyme Choice: The selection of the enzyme is critical and depends on the specific amino acid residues to be coupled.

pH: The pH of the reaction medium affects the ionization state of the substrates and the catalytic activity of the enzyme.

N- and C-terminal Protecting Groups: These groups are often necessary to prevent unwanted side reactions and to direct the enzymatic coupling. nih.gov

Nucleophile Concentration: An excess of the amino component (nucleophile) can shift the equilibrium towards synthesis. nih.gov

Ionic Strength: The salt concentration of the solution can impact enzyme stability and activity. nih.gov

By systematically optimizing these conditions, the yield of the desired tripeptide can be significantly increased. nih.gov For instance, the selectivity of chymotrypsin-catalyzed synthesis of a dipeptide was improved from 35% to 100% through careful optimization of reaction parameters. nih.gov

Engineered enzymes, such as aminolysin-A, have been developed to further enhance the efficiency and scope of enzymatic peptide synthesis. rsc.org Aminolysin-A, a modified aminopeptidase, can catalyze the formation of various di- and tripeptides, including those containing both L- and D-amino acids, through an aminolysis mechanism. rsc.org

| Factor | Influence on Enzymatic Peptide Synthesis |

| Enzyme | Determines substrate specificity and reaction rate. nih.govfrontiersin.org |

| pH | Affects enzyme activity and substrate ionization. nih.gov |

| Protecting Groups | Prevents side reactions and directs coupling. nih.gov |

| Nucleophile Excess | Shifts equilibrium towards peptide formation. nih.gov |

| Ionic Strength | Impacts enzyme stability and catalytic efficiency. nih.gov |

Cell-Free Protein Synthesis Systems for Tripeptide Production

Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for the production of proteins and peptides, including tripeptides. frontiersin.orgfrontiersin.org These systems utilize cellular machinery for transcription and translation in an in vitro environment, offering several advantages over traditional in vivo expression. google.comneb.com The open nature of CFPS allows for direct manipulation and monitoring of the reaction components, enabling precise control over the synthesis process. frontiersin.orggoogle.com

CFPS systems are particularly well-suited for the production of peptides that may be toxic to living cells or require the incorporation of non-canonical amino acids (ncAAs). frontiersin.orgneb.com By removing the constraints of cell viability, a wider range of substrates and reaction conditions can be employed. frontiersin.org

The core components of a CFPS system include:

Cell Extract: Lysates from E. coli, wheat germ, or rabbit reticulocytes provide the necessary ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other factors for translation. google.comneb.com

Genetic Template: DNA or mRNA encoding the desired peptide sequence. google.com

Energy Source: An energy regeneration system, such as creatine (B1669601) phosphate (B84403)/creatine kinase, is required to fuel the synthesis process. google.com

Amino Acids: A supply of the 20 canonical amino acids, and any desired ncAAs. google.com

Recent advancements in CFPS have focused on improving protein yields and expanding the capabilities of these systems. jmb.or.krnih.gov For example, engineered E. coli strains and optimized reaction conditions have led to significant increases in productivity. jmb.or.kr Furthermore, the development of reconstituted systems, such as the PURE (Protein synthesis Using Reagents) system, which contains only the minimal set of purified components necessary for translation, offers a more defined and controllable environment for peptide synthesis. neb.com

Advanced Peptide Synthesis Techniques for Glycyl-asparaginyl-glycine Derivatives

The synthesis of Gly-Asn-Gly derivatives often requires advanced techniques to achieve high efficiency, purity, and the incorporation of specialized chemical moieties. These methods push the boundaries of peptide chemistry, enabling the creation of novel molecules with tailored properties.

Microwave-Assisted Peptide Synthesis for Enhanced Efficiency

Microwave-assisted peptide synthesis (MAPS) has revolutionized solid-phase peptide synthesis (SPPS) by dramatically reducing synthesis times and improving the purity of the final product. creative-peptides.comsigmaaldrich.com This technique utilizes microwave energy to rapidly and uniformly heat the reaction mixture, accelerating both the coupling of amino acids and the removal of protecting groups. creative-peptides.com

The key advantages of MAPS include:

Speed: Synthesis times can be significantly shortened. For example, a 10-amino acid peptide that would take 20 hours to synthesize using conventional methods can be made in a fraction of the time with microwave assistance. creative-peptides.com

Purity: Optimized reaction conditions and reduced side reactions lead to higher purity of the crude peptide. creative-peptides.comresearchgate.net Peptides synthesized using MAPS can achieve purities of 85-91%. creative-peptides.com

Efficiency: Microwave heating enhances reaction rates, enabling the synthesis of difficult sequences, including long or hydrophobic peptides. sigmaaldrich.comnih.gov

Environmental Friendliness: Some microwave-assisted methods reduce the need for extensive washing steps, leading to a significant decrease in solvent waste. creative-peptides.com

MAPS has been successfully applied to the synthesis of various peptides, including di- and tripeptides with sterically hindered amino acids. researchgate.net The combination of microwave heating with the use of pseudoproline dipeptides has proven to be particularly effective for overcoming aggregation and improving the synthesis of challenging sequences. sigmaaldrich.com

| Synthesis Method | Time for 10-amino acid peptide | Crude Purity | Waste Generation (per amino acid) |

| Conventional SPPS | ~20 hours | Lower | ~100 mL |

| Microwave-Assisted SPPS | Significantly shorter | 85-91% creative-peptides.com | < 5 mL creative-peptides.com |

Incorporation of Non-Canonical Amino Acids into Gly-Asn-Gly Frameworks

The incorporation of non-canonical amino acids (ncAAs) into the Gly-Asn-Gly framework allows for the creation of peptides with novel chemical and physical properties. researchgate.netnih.gov This is a powerful strategy for developing peptidomimetics with enhanced stability, activity, and functionality. nih.gov

There are two primary approaches for incorporating ncAAs: site-specific incorporation and residue-specific incorporation. unige.ch

Residue-specific incorporation involves the global replacement of a particular canonical amino acid with a non-canonical analogue. researchgate.netnih.gov This is typically achieved by using an auxotrophic host strain that cannot synthesize the canonical amino acid to be replaced. researchgate.netacs.org The ncAA is then supplied in the growth medium and is incorporated into all positions normally occupied by the canonical amino acid. nih.gov This method is ideal for creating globally modified proteins with altered properties. nih.gov

Site-specific incorporation , on the other hand, allows for the introduction of an ncAA at a single, defined position within the peptide sequence. unige.chacs.org This is most commonly accomplished through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov This engineered pair recognizes a unique codon (often a stop codon like amber TAG) and inserts the ncAA at that specific site during translation. acs.orgacs.org This technique provides precise control over the placement of the ncAA, enabling the introduction of specific functionalities at desired locations. acs.org

The ability to incorporate ncAAs with diverse side chains, such as fluorescent tags, cross-linkers, or modified backbones, opens up a vast landscape for designing Gly-Asn-Gly analogues with tailored characteristics for a wide range of applications. acs.orgplos.org

| Incorporation Method | Description | Key Feature |

| Residue-Specific | Global replacement of a canonical amino acid with an ncAA. researchgate.netnih.gov | Modifies all instances of a specific residue. nih.gov |

| Site-Specific | Introduction of an ncAA at a single, defined position. unige.chacs.org | Precise placement of the ncAA using an orthogonal system. nih.gov |

Chemical Diversification through Non-Canonical Amino Acid Integration

The integration of non-canonical amino acids (ncAAs) into peptide scaffolds like Glycyl-asparaginyl-glycine is a primary strategy for chemical diversification. This approach allows for the introduction of novel chemical functionalities and steric properties not found in the 20 proteinogenic amino acids, thereby enabling the fine-tuning of a peptide's pharmacological and physicochemical profile. nih.govfrontiersin.org The incorporation of ncAAs can confer desirable traits such as enhanced resistance to proteolytic degradation, improved cell permeability, and modulated bioactivity. frontiersin.orgmdpi.com

Several methods exist for incorporating ncAAs into peptide sequences. For synthetic peptides, the most direct method is solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of both canonical and non-canonical amino acid building blocks. nih.gov A vast array of ncAAs, including those with modified side chains or backbones, are commercially available or can be chemically synthesized for this purpose. nih.gov Examples include symmetrical and asymmetrical α,α-dialkyl glycines, Cα to Cα cyclized amino acids, proline analogues, and β-substituted amino acids. nih.gov

Another approach involves the chemo-enzymatic modification of peptides. Proteases, which normally hydrolyze peptide bonds, can be repurposed under specific conditions to act as ligases, catalyzing the formation of peptide bonds, including those involving ncAAs. mdpi.com For instance, the cysteine protease papain has been used to generate tripeptides containing α-aminoisobutyric acid (Aib). mdpi.com Furthermore, recombinant biosynthesis methods offer powerful tools for ncAA incorporation in vivo. Techniques such as selective pressure incorporation (SPI) and stop codon suppression (SCS) allow for the site-specific or residue-specific insertion of ncAAs into ribosomally synthesized peptides. nih.govfrontiersin.orgacs.org

Research findings have demonstrated the potential of ncAA integration to enhance peptide properties. The introduction of sterically hindered ncAAs like 1-aminocyclohexane carboxylic acid can provide resistance against enzymatic degradation by proteases. nih.govfrontiersin.org Modifying peptides with ncAAs has been shown to improve macrophage cell penetration and broaden the spectrum of activity in antimicrobial peptides. frontiersin.org The strategic replacement of canonical residues with ncAAs can also introduce new structural features, such as bulky side chains or altered aromatic groups, to modulate interactions with biological targets. acs.org A deaminative reductive coupling of amino acid pyridinium (B92312) salts with aryl bromides represents a modern chemical method to efficiently synthesize non-canonical aryl alanines and their derivatives for peptide diversification. acs.org

The table below summarizes various classes of non-canonical amino acids and the properties they can impart upon integration into a peptide backbone.

Table 1: Impact of Non-Canonical Amino Acid Integration on Peptide Properties

| Non-Canonical Amino Acid Class | Example(s) | Potential Impact on Peptide Analogue |

| α,α-Disubstituted Amino Acids | α-Aminoisobutyric acid (Aib), 1-Aminocyclopentane carboxylic acid | Induces helical or turn conformations; enhances proteolytic stability. nih.govfrontiersin.orgnih.gov |

| N-Alkylated Amino Acids | N-Methyl Glycine (Sarcosine) | Increases resistance to proteolysis; can induce cis-amide bonds, influencing backbone conformation. nih.govuni-kiel.de |

| Homologated Amino Acids | β-Alanine, γ-Aminobutyric acid (GABA) | Increases flexibility of the peptide backbone; alters spacing between functional groups. |

| Constrained Analogues | Azabicyclo[2.2.1]heptane, Perhydroindole | Restricts conformational freedom, potentially locking the peptide into a bioactive conformation. mdpi.com |

| Aryl Alanines | (4-Fluorophenyl)alanine | Introduces novel aromatic interactions (e.g., halogen bonding); can be used as a spectroscopic probe. nih.govfrontiersin.org |

| Hydroxy Amino Acids | Hydroxyproline, Hydroxylysine | Generated via post-translational modification, they can influence structure and participate in hydrogen bonding. nih.gov |

Cyclization Strategies for Glycyl-asparaginyl-glycine Analogues

Cyclization is a powerful strategy for transforming linear peptides into conformationally constrained macrocycles. This structural modification can significantly enhance peptide stability against exopeptidases, improve receptor binding affinity and selectivity, and increase bioavailability by masking polar groups. nih.gov Cyclization can be categorized into four main types: head-to-tail, side chain-to-side chain, head-to-side chain, and side chain-to-tail. nih.govmdpi.com

For analogues of Glycyl-asparaginyl-glycine, several cyclization methodologies are applicable. A common approach is head-to-tail cyclization , which forms an amide bond between the N-terminal glycine's amino group and the C-terminal glycine's carboxyl group. nih.govsb-peptide.com This macrolactamization is typically performed in dilute solution to favor intramolecular reaction over intermolecular polymerization, often using coupling reagents like HATU or BOP. mdpi.com The presence of an Asn-Gly sequence can act as a natural turn-inducer, which may facilitate the cyclization process. thieme-connect.com

A particularly relevant reaction for the Gly-Asn-Gly sequence is the spontaneous N-terminal cyclization involving the asparagine side chain. It has been reported that peptides with an N-terminal X-Asn-Gly motif can undergo spontaneous cyclization between the N-terminal amino group and the adjacent Asn residue. nih.gov This reaction proceeds through a succinimide (B58015) intermediate, which is also involved in the well-known deamidation of asparagine. nih.gov This intrinsic reactivity provides a direct pathway to a cyclic product from the linear precursor under specific pH conditions. nih.gov

Side-chain-to-side-chain cyclization offers another route to constrained analogues. This requires the introduction of amino acids with reactive side chains into the peptide sequence. For example, replacing the glycine residues with L-lysine and L-aspartic acid would enable the formation of a lactam bridge between the lysine's side-chain amine and the aspartic acid's side-chain carboxyl group. sb-peptide.com Various lysine (B10760008) derivatives like diaminopimelic acid (Dap) or diaminobutyric acid (Dab) can be used to modulate the length and geometry of the bridge. sb-peptide.com Alternatively, incorporating two cysteine residues allows for the formation of a disulfide bridge through oxidation. nih.gov

Modern chemical and enzymatic methods provide further options for cyclization. Thioether cyclization , formed by reacting a cysteine thiol with an N-terminal chloroacetyl group, creates a stable, non-reducible bond. sb-peptide.com Enzymatic methods using ligases such as Sortase A or Butelase 1 can also achieve specific backbone cyclization, although they require specific recognition sequences to be engineered into the peptide precursor. nih.govfrontiersin.org Another chemical strategy involves forming a urea (B33335) bond to close the peptide ring, a method that has been successfully applied to RGD tripeptides. nih.govresearchgate.net

The table below outlines various cyclization strategies applicable to the synthesis of Glycyl-asparaginyl-glycine analogues.

Table 2: Cyclization Strategies for Peptide Analogues

| Cyclization Strategy | Bond Formed | Description | Key Requirements |

| Head-to-Tail Macrolactamization | Amide | The N-terminal amine is linked to the C-terminal carboxyl group. mdpi.com | High dilution; peptide coupling reagents (e.g., HATU, BOP). |

| Spontaneous N-terminal Cyclization | Amide | The N-terminal amine reacts with the side-chain amide of a neighboring Asn. nih.gov | An X-Asn-Gly N-terminal sequence; specific pH conditions. nih.gov |

| Lactam Bridge | Amide | The side-chain amine of Lys (or its derivative) is linked to the side-chain carboxyl of Asp or Glu. sb-peptide.com | Introduction of a Lys/Asp or Lys/Glu pair into the peptide sequence. sb-peptide.com |

| Disulfide Bridge | Disulfide | Two cysteine side-chain thiols are oxidized to form a covalent bond. nih.gov | Introduction of two cysteine residues. |

| Thioether Linkage | Thioether | A cysteine thiol reacts with an electrophile, such as a chloroacetyl group. sb-peptide.com | Introduction of a cysteine and an N-terminal chloroacetyl group or other haloacetyl moiety. sb-peptide.com |

| Urea Bond Formation | Urea | The N-terminal amine reacts with an isocyanate or equivalent to link to another amine within the peptide. nih.govresearchgate.net | Introduction of an additional amino group (e.g., Lys side chain) and activation of the N-terminus. nih.gov |

| Enzymatic Ligation | Amide | Enzymes like Sortase A or Butelase 1 catalyze the formation of a backbone amide bond. frontiersin.org | A specific enzyme recognition motif must be incorporated into the linear peptide. frontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution and the solid state. mst.eduthieme-connect.de For peptides like Gly-Asn-Gly, NMR provides atomic-resolution information on the ensemble of conformations adopted in solution and can characterize the structure in more constrained, solid-phase environments.

Solution-State NMR for Conformational Ensemble and Dynamics

In solution, linear peptides such as Gly-Asn-Gly are highly flexible, existing as a multitude of interconverting conformations. thieme-connect.de Solution-state NMR experiments measure population-averaged parameters that reflect this dynamic equilibrium.

The first step in any NMR-based structural analysis is the assignment of resonances to specific nuclei within the molecule. For peptides, this is typically achieved using a combination of two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues, and NOESY (Nuclear Overhauser Effect Spectroscopy) to link sequential residues. uzh.ch

The chemical shifts of protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. thieme-connect.de Deviations from "random coil" chemical shifts, which represent the average chemical shifts for a given amino acid in a flexible peptide chain, can indicate the presence of stable secondary structures. researchgate.netnih.gov For the Gly-Asn-Gly sequence, the chemical shifts of the α-protons are particularly informative. uzh.ch The presence of an α-helix or β-sheet structure significantly influences these shifts. uzh.ch

Table 1: Representative ¹H and ¹³C Random Coil Chemical Shifts (ppm) This table presents typical random coil chemical shift ranges for the constituent amino acids of Gly-Asn-Gly. Actual values for the tripeptide would be sequence-dependent.

| Amino Acid | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| Glycine | Hα | ~3.97 |

| Cα | ~45.3 | |

| Asparagine | Hα | ~4.76 |

| Hβ | ~2.80, ~2.93 | |

| Cα | ~53.3 | |

| Cβ | ~38.9 | |

| NH₂ | ~7.6, ~6.9 |

Source: Data compiled from general knowledge and representative values found in literature. utexas.edu

The through-bond scalar coupling constant between the amide proton (NH) and the α-proton (Hα), denoted as ³JHNHα, provides crucial information about the backbone dihedral angle phi (φ). nih.gov This relationship is described by the Karplus equation, which correlates the magnitude of the coupling constant to the torsion angle. nih.gov

For flexible peptides, the measured ³JHNHα is an average over all populated conformations. Values greater than 8.0 Hz are indicative of an extended conformation (φ ≈ -120°), while values less than 5.5 Hz suggest a helical conformation (φ ≈ -60°). duke.edu Analysis of ³JHNHα values for the asparagine and C-terminal glycine residues in Gly-Asn-Gly can reveal propensities for specific backbone structures, such as β-turns. nih.govresearchgate.net Studies on peptides containing the Asn-Gly sequence have shown that it can nucleate the formation of a type I' β-turn. rsc.orgrsc.org

Table 2: Karplus Relationship and Associated Conformations

| ³JHNHα (Hz) | Dihedral Angle (φ) | Associated Conformation |

|---|---|---|

| > 8.0 | ~ -120° | Extended (β-strand) |

| ~ 7.0 | - | Random Coil Average |

| < 5.5 | ~ -60° | Helical (α-helix) |

Source: General principles of NMR spectroscopy. duke.eduscispace.com

The Nuclear Overhauser Effect (NOE) is a through-space interaction that arises between protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. nih.gov The intensity of an NOE cross-peak in a NOESY spectrum is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶). mdpi.com

In the context of Gly-Asn-Gly, specific NOEs are key to defining its conformation:

dαN(i, i+1): A strong NOE between the Hα of a residue (i) and the NH of the following residue (i+1) indicates an extended conformation.

dNN(i, i+1): A strong sequential NOE between the amide protons of adjacent residues points to helical or folded structures. nih.gov

Intra-residue NOEs: NOEs within the asparagine side chain can define its orientation.

By measuring a set of NOEs throughout the tripeptide, a network of distance restraints can be generated. nih.gov These restraints are then used in computational structure calculations to produce a model of the peptide's conformational ensemble in solution. wisc.edu For the Asn-Gly sequence, specific NOE patterns can confirm the presence and type of β-turn. rsc.orgnih.gov

By measuring ¹³C or ¹⁵N relaxation rates at different magnetic field strengths, one can characterize the flexibility of different parts of the Gly-Asn-Gly molecule. researchgate.net For instance, the relaxation parameters of the asparagine side-chain carbons can reveal whether its motion is restricted, possibly due to interactions with the peptide backbone, which could support a specific turn conformation. nih.gov

Solid-State NMR for Constrained Environments

Solid-state NMR (ssNMR) is used to study molecules in a solid or semi-solid phase, where molecular tumbling is slow or absent. mst.edu This technique provides information about the peptide's conformation in a constrained environment, such as in a microcrystalline powder or when bound to a larger structure. researchgate.netuni-frankfurt.de

In ssNMR, anisotropic interactions, which are averaged out in solution, become dominant. mdpi.com Techniques like magic-angle spinning (MAS) are used to narrow the broad lines that result from these interactions. mst.edu

For Gly-Asn-Gly, ssNMR could be used to determine a single, well-defined conformation if the peptide were to crystallize. By measuring precise distances using techniques like Rotational Echo Double Resonance (REDOR), which can measure internuclear distances up to ~15-20 Å, and orientational constraints from chemical shift anisotropy, a high-resolution structure can be determined. mdpi.comsemanticscholar.org Comparing the solid-state structure to the solution-state conformational ensemble can reveal how the environment influences the peptide's preferred shape.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Glycyl-asparaginyl-glycine |

| Glycine |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. The method measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a characteristic signature of the peptide's secondary structure content.

For the tripeptide Glycyl-asparaginyl-glycine, which is relatively short and flexible, it is not expected to adopt a stable, well-defined secondary structure like an α-helix or a β-sheet in aqueous solution. Instead, it is likely to exist as a population of rapidly interconverting conformers, characteristic of a random coil. The CD spectrum of such a peptide would be dominated by a strong negative band near 200 nm, which is a hallmark of disordered structures. nih.gov

While the peptide itself is unlikely to show strong secondary structure propensity, CD spectroscopy can be invaluable for studying conformational changes upon binding to other molecules, such as metal ions or larger protein targets. acs.orgresearchgate.net Any induced structure upon binding would result in significant changes in the CD spectrum, allowing for the characterization of the bound conformation. For instance, the formation of a turn-like structure or a more rigid backbone upon complexation would alter the position and intensity of the CD bands. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Amide Bond Conformations and Hydrogen Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed insights into the local structure of peptides, particularly the conformation of the amide bonds and the extent of hydrogen bonding.

FTIR Spectroscopy probes the vibrations of specific chemical bonds. In peptides, the most informative regions are the Amide I and Amide II bands.

Amide I (1600-1700 cm⁻¹): Arising primarily from the C=O stretching vibration of the peptide backbone, this band is highly sensitive to secondary structure and hydrogen bonding. For a flexible peptide like Glycyl-asparaginyl-glycine, this band would likely be broad and centered in the region typical for disordered or random coil structures (around 1640-1655 cm⁻¹). rsc.org

Amide II (1500-1600 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. Its position is also influenced by conformation and hydrogen bonding.

Studies on similar small peptides like glycylglycine (B550881) show characteristic peaks for the protonated amino group (NH₃⁺) and the carboxylate group (COO⁻), which would also be present for Glycyl-asparaginyl-glycine in its zwitterionic state. researchgate.net The presence of the asparagine side-chain amide (-CONH₂) would introduce additional vibrational modes.

Raman Spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and vibrations of the peptide backbone. The Amide I band is also prominent in Raman spectra, providing similar conformational information. The Amide III band (1200-1300 cm⁻¹) is often more resolved in Raman spectra and is also sensitive to backbone conformation. Furthermore, specific vibrations from the amino acid side chains can be identified. acs.orgcdnsciencepub.com For Glycyl-asparaginyl-glycine, Raman spectroscopy could be used to probe the environment of the asparagine side-chain amide, which is known to be unreactive as a coordination site for certain cations. cdnsciencepub.com

The table below summarizes the typical FTIR absorption bands relevant for analyzing the structure of Glycyl-asparaginyl-glycine. rsc.orgresearchgate.netresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Interpretation |

| N-H Stretch (Amine) | 3000-3300 | Hydrogen bonding state of the N-terminal amine |

| C=O Stretch (Amide I) | 1600-1700 | Backbone conformation and hydrogen bonding |

| N-H Bend (Amide II) | 1500-1600 | Backbone conformation |

| C=O Stretch (Carboxyl) | ~1600 | C-terminal carboxylate group |

| C-N Stretch (Amide III) | 1200-1300 | Backbone conformation |

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the precise determination of molecular weight and the detailed structural elucidation of peptides through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. It is ideal for determining the molecular weight of peptides like Glycyl-asparaginyl-glycine. The calculated monoisotopic mass of the neutral peptide is 247.0961 Da. In positive ion mode ESI-MS, the peptide is typically observed as a protonated molecular ion [M+H]⁺.

The primary use of ESI-MS in this context is to confirm the identity and assess the purity of a synthetic or isolated sample of the tripeptide. A high-resolution mass spectrometer can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the confirmation of the elemental composition.

Expected ESI-MS Signals for Glycyl-asparaginyl-glycine:

| Ion Species | Formula | Calculated Monoisotopic m/z |

|---|---|---|

| [M+H]⁺ | C₈H₁₄N₄O₅ + H⁺ | 248.1039 |

| [M+Na]⁺ | C₈H₁₄N₄O₅ + Na⁺ | 270.0858 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., the [M+H]⁺ of Glycyl-asparaginyl-glycine) and its subsequent fragmentation through energetic collisions or reactions with electrons. The resulting fragment ions (product ions) provide sequence and structural information.

Collision-Induced Dissociation (CID) is the most common MS/MS technique. nih.gov In low-energy CID, fragmentation typically occurs along the peptide backbone at the amide bonds, producing characteristic b- and y-type ions . ru.nl

b-ions contain the N-terminus and are formed by cleavage of a peptide bond, with the charge retained on the N-terminal fragment.

y-ions contain the C-terminus and are formed by the same peptide bond cleavage, but with the charge retained on the C-terminal fragment.

The fragmentation of Glycyl-asparaginyl-glycine (Gly-Asn-Gly) would be expected to produce the following major b- and y-ions:

Predicted CID Fragment Ions for [Gly-Asn-Gly+H]⁺: | Precursor Ion (m/z 248.10) | |---| | b-ions | y-ions | | b₁: [Gly]⁺ (m/z 58.04) | y₁: [Gly+H]⁺ (m/z 76.04) | | b₂: [Gly-Asn]⁺ (m/z 172.08) | y₂: [Asn-Gly+H]⁺ (m/z 190.08) |

Neutral losses, such as the loss of water (-18 Da) or ammonia (B1221849) (-17 Da) from the precursor or fragment ions, are also commonly observed in CID spectra.

ECD and ETD are non-ergodic fragmentation methods that involve the transfer of a low-energy electron to a multiply charged precursor ion. sciex.com This process induces fragmentation primarily at the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions . acs.org These techniques are particularly valuable because they can preserve labile post-translational modifications and provide complementary sequence information to CID. sciex.combu.edu

For Glycyl-asparaginyl-glycine, ECD or ETD of the [M+2H]²⁺ ion would produce the following characteristic fragments:

Predicted ECD/ETD Fragment Ions for [Gly-Asn-Gly+2H]²⁺: | Precursor Ion (m/z 124.56) | |---| | c-ions | z-ions | | c₁: (m/z 75.08) | z₁: (m/z 173.06) | | c₂: (m/z 189.12) | z₂: (m/z 59.02) |

A key feature of ECD and ETD is their ability to induce specific side-chain cleavages. For asparagine residues, a characteristic loss of the side chain carboxamide group can occur. nih.gov Furthermore, these techniques are highly effective in differentiating between aspartic acid and its isomer isoaspartic acid, which can be formed via deamidation of asparagine. bu.edunih.gov This makes ECD/ETD a critical tool for analyzing potential degradation products of Glycyl-asparaginyl-glycine.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

"Mobile Proton" Model and Fragmentation Patterns

The fragmentation of protonated peptides in the gas phase, a cornerstone of tandem mass spectrometry (MS/MS) for peptide sequencing and protein identification, is largely rationalized by the "mobile proton" model. nih.govosu.eduresearchgate.net This model provides a theoretical framework for understanding the dissociation pathways of peptides upon collisional activation. For a tripeptide such as Glycyl-asparaginyl-glycine, the principles of the mobile proton model, combined with the specific chemical properties of its constituent amino acids, dictate its characteristic fragmentation pattern.

The mobile proton model posits that during soft ionization methods like electrospray ionization (ESI), protons are initially located at the most basic sites within the peptide. researchgate.net For peptides lacking strongly basic amino acid residues (e.g., Arginine, Lysine, Histidine), such as Glycyl-asparaginyl-glycine, the primary site of protonation is the α-amino group at the N-terminus. escholarship.org Upon collisional activation in the mass spectrometer, this proton is not sequestered and becomes mobile. escholarship.orgnih.gov Energy transferred to the peptide ion enables the proton to migrate along the peptide backbone, transiently localizing on backbone amide nitrogens. escholarship.orgnih.gov

For Glycyl-asparaginyl-glycine, the mobile proton can theoretically induce cleavage at either of the two peptide bonds. However, the amino acid sequence itself introduces specific fragmentation propensities. Statistical analyses of large tandem mass spectrometry databases have revealed that certain amino acid pairs result in enhanced cleavage. nih.gov Notably, the Asparagine-Glycine (Asn-Gly) sequence is known to be a labile site, prone to enhanced fragmentation. nih.gov This specific cleavage is analogous to a well-documented degradation pathway in solution, where the asparagine side chain amide can act as an intramolecular nucleophile, attacking the backbone carbonyl carbon to form a five-membered succinimide intermediate. This process facilitates the cleavage of the adjacent peptide bond on the C-terminal side. A similar mechanism is understood to occur in the gas phase. Furthermore, under certain conditions, the asparagine residue can undergo deamidation to form aspartic acid, which is known to direct enhanced cleavage at its C-terminal side. nih.govnih.gov

The expected primary fragmentation products for protonated Glycyl-asparaginyl-glycine are therefore a combination of the standard b- and y-ions predicted by the mobile proton model, with a potentially dominant pathway involving the cleavage of the Asn-Gly bond.

Detailed Research Findings

Research based on the analysis of extensive peptide fragmentation databases has provided statistical validation for the mobile proton model and its refinements. nih.gov These studies quantify the propensity for cleavage at different sites based on amino acid composition and charge state.

Proton Mobility: Peptides are categorized based on the mobility of their protons. A peptide is considered to have a "mobile" proton if the number of charges is greater than the number of strongly basic residues (Arg, Lys, His). escholarship.orgnih.gov Glycyl-asparaginyl-glycine, typically observed as a singly charged ion [M+H]+ and lacking basic residues, falls into the "mobile proton" category. This predicts that fragmentation can occur along the backbone, rather than being restricted to a single site. osu.edu

Sequence-Specific Effects: While the mobile proton enables backbone fragmentation, specific residues can direct or enhance cleavage. The Asn-Gly pair is a primary example of a sequence-dependent effect that leads to enhanced cleavage. nih.gov This is distinct from the enhanced cleavage observed N-terminal to proline or C-terminal to aspartic acid, highlighting the unique reactivity of the asparagine side chain. escholarship.orgnih.gov Glycine itself has been noted to influence fragmentation, with studies showing decreased cleavage at its C-terminus and enhanced cleavage at its N-terminus compared to other general amino acid residues. osu.edu

The tables below summarize the theoretical fragmentation products for Glycyl-asparaginyl-glycine based on these principles and the key factors influencing fragmentation.

Table 1: Theoretical Fragmentation of Protonated Glycyl-asparaginyl-glycine ([M+H]⁺)

This table shows the calculated monoisotopic mass-to-charge ratio (m/z) for the primary b- and y-type ions expected from the fragmentation of a singly protonated Gly-Asn-Gly molecule.

| Ion Type | Sequence | Structure | m/z (Monoisotopic) |

| Precursor Ion | [M+H]⁺ | [Gly-Asn-Gly+H]⁺ | 247.09 |

| b-ion | b₁ | [Gly]⁺ | 58.03 |

| b-ion | b₂ | [Gly-Asn]⁺ | 172.07 |

| y-ion | y₁ | [Gly+H]⁺ | 76.04 |

| y-ion | y₂ | [Asn-Gly+H]⁺ | 190.08 |

Table 2: Key Factors of the "Mobile Proton" Model Influencing Peptide Fragmentation

This table outlines the general principles that govern the fragmentation of peptides in tandem mass spectrometry.

| Factor | Description | Consequence for Fragmentation |

| Proton Mobility | The availability of a proton to migrate along the peptide backbone. escholarship.orgnih.gov Governed by the peptide's charge state relative to its number of basic residues. | Mobile protons facilitate charge-directed cleavage at various amide bonds. nih.gov Sequestered protons (on basic residues) increase the energy required for backbone fragmentation. escholarship.org |

| Gas-Phase Basicity | The intrinsic ability of a site (e.g., an amino acid side chain or N-terminus) to accept a proton in the gas phase. acs.orgresearchgate.net | Protons initially reside at sites with the highest gas-phase basicity. Energy is required to move the proton to less basic amide sites to initiate cleavage. escholarship.org |

| Amino Acid Sequence | The specific amino acids present and their order. | - Acidic Residues (Asp, Glu): Promote cleavage C-terminal to the residue, often when a mobile proton is unavailable. nih.govescholarship.org - Asparagine (Asn): The Asn-Gly linkage is particularly labile and prone to cleavage via a succinimide intermediate. nih.govnih.gov - Proline (Pro): Enhances cleavage at its N-terminal side due to the rigidity of its cyclic structure. escholarship.orgwm.edu |

Computational and Theoretical Studies on Glycyl Asparaginyl Glycine

Molecular Dynamics (MD) Simulations

MD simulations model the motions of atoms and molecules over time, providing a dynamic picture of peptide behavior in different environments. This approach is invaluable for exploring the vast number of possible shapes (conformations) a flexible molecule like Gly-Asn-Gly can adopt.

Simulation of Gly-Asn-Gly Conformational Landscapes in Solution

The conformational landscape of a peptide describes the collection of shapes it can adopt and their relative stabilities. For tripeptides, the central residue's conformation is of particular interest. While direct simulation data for Gly-Asn-Gly is not extensively published, studies on related peptides, such as those containing the Asn-Gly sequence, offer significant insights.

MD simulations of heptapeptides containing an Asn-Gly motif have shown that these sequences have a propensity to form β-turn structures. nih.govnih.gov However, these simulations also reveal significant structural diversity, indicating that the peptide does not remain in a single, rigid structure but instead samples a wide range of conformations. nih.gov In these simulations, the Asn-Gly turn motif accounted for approximately 20-25% of the observed structures, sharing conformational populations with other turn types. nih.gov

Systematic studies on protonated tripeptides with varying glycine (B1666218) and alanine (B10760859) content (e.g., Gly-Gly-Gly, Ala-Gly-Gly) have classified the resulting structures into three main families based on the protonation site and the pattern of internal hydrogen bonds. acs.org The specific amino acid sequence heavily influences the relative population of each structural family. acs.org For Gly-Asn-Gly, the polar side chain of asparagine would be expected to play a key role in stabilizing certain conformations through hydrogen bonding with the peptide backbone or surrounding water molecules.

| Conformational Feature | Description | Relevance to Gly-Asn-Gly |

| β-Turn | A secondary structure motif where the peptide chain reverses direction, stabilized by a hydrogen bond. The Asn-Gly sequence is known to favor turn formation. nih.govnih.gov | The central Asn-Gly linkage is a likely site for β-turn formation, contributing to the overall conformational ensemble. |

| Extended Structures | Conformations where the peptide backbone is stretched out. | These structures are always a significant part of the conformational landscape of flexible, short peptides. |

| Side-Chain Interactions | The asparagine side chain (-CH2-CO-NH2) can form hydrogen bonds with the peptide backbone, influencing its shape. nih.gov | The interaction between the Asn side chain and the backbone is a critical factor in determining the preferred conformations of Gly-Asn-Gly. |

Force Field Development and Validation for Tripeptide Systems

The accuracy of MD simulations is fundamentally dependent on the quality of the "force field," a set of mathematical functions and parameters that describe the potential energy of the system. Developing and validating force fields for peptides is an area of active research.

The process typically involves:

Parameterization : Key parameters, especially for dihedral (torsional) angles that govern the peptide's flexibility, are derived by fitting them to high-level quantum chemical energy calculations on small model systems, such as dipeptides. greeley.org

Validation : The performance of the force field is then tested by comparing simulation results against experimental data or by assessing its ability to predict known structural properties. nih.gov For peptides, this often involves comparing simulated side-chain conformations against high-resolution crystal structures or validating against NMR data. greeley.org

Several widely used protein force fields, including AMBER, CHARMM, OPLS, and GROMOS, have undergone decades of refinement. nih.gov For instance, newer versions of the OPLS-AA force field have refit key torsional parameters using LMP2/cc-pVTZ(-f) level quantum calculations, which has been shown to improve side-chain prediction accuracy. greeley.org Similarly, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models use QM methods for critical regions of a system (like an enzyme active site) and a classical MM force field (like AMBER) for the remainder, allowing for accurate studies of large systems. nih.gov

However, comparisons between different popular force fields (e.g., CHARMM22/CMAP, AMBER FF03, AMBER FF99SB) have revealed striking inconsistencies in their predictions of conformational preferences for even simple dipeptides, highlighting that the choice of force field can significantly impact simulation outcomes. researchgate.net Discrepancies can arise from different charge models or torsional parameters, underscoring the ongoing need for rigorous validation. nih.govresearchgate.net

Analysis of Tripeptide Solvation and Hydration Dynamics

The interaction of a peptide with its surrounding water molecules (solvation or hydration) is crucial to its structure and function. MD simulations are an ideal tool for studying the intricate dance between a peptide and its hydration shell at the molecular level.

Theoretical models of peptide hydration distinguish between two main components:

Specific Hydration : This refers to direct hydrogen bonding between the peptide and water molecules. nih.gov

Non-specific Hydration : This describes the broader interaction of the solute with the first layer of neighboring water molecules. nih.gov

Including hydration in computational models significantly alters the calculated conformational energy maps of peptides, especially for those with polar residues like asparagine. nih.gov The solvation free energy of the peptide bond itself is profoundly large, meaning the backbone plays a critical role in protein stability and interaction with the solvent. tulane.edu

Studies on various peptides reveal that water molecules in the hydration shell have different properties than bulk water:

Structure : In the presence of certain co-solvents, the number of water molecules hydrating the peptide can increase or decrease. cardiff.ac.uk

Dynamics : The movement of water molecules around a peptide is generally slower than in the bulk solvent. cardiff.ac.uk Glycine, for example, can displace water from a protein's hydration shell, reducing the protein's dynamics on short timescales. cardiff.ac.uk

For Gly-Asn-Gly, the polar asparagine side chain and the two peptide bonds would be primary sites for strong hydrogen bonding with water, creating a structured and dynamic hydration shell that influences the peptide's conformational preferences.

Quantum Mechanical (QM) Calculations

QM calculations, based on the fundamental principles of quantum mechanics, provide a highly accurate description of electronic structure, making them the gold standard for studying chemical bonding and reaction energetics. arxiv.org

Density Functional Theory (DFT) Studies of Peptide Bond Geometry and Energetics

Density Functional Theory (DFT) is a widely used QM method that can accurately predict molecular geometries, energies, and other properties. nih.gov It is frequently employed to study the fundamental properties of the peptide bond.

DFT calculations on model systems like glycine dipeptides are used to investigate the thermodynamics and kinetics of peptide bond formation. nih.govresearchgate.net These studies calculate the energy barriers required for the reaction to proceed, revealing the mechanism of bond formation. For instance, the uncatalyzed formation of a Gly-Gly dipeptide in the gas phase requires overcoming an energy barrier of 20–48 kcal/mol. researchgate.net

QM methods are also crucial for understanding how amino acids are linked together. The formation of a peptide bond is a condensation reaction where the carboxyl group of one amino acid reacts with the amino group of another, releasing a water molecule. arxiv.org Advanced QM simulations have been used to explore prebiotic peptide bond formation, showing how phosphorylation of an amino acid can activate it for reaction with another. mdpi.com

| Property | Method of Study | Finding |

| Reaction Energetics | DFT Calculations | The formation of a peptide bond involves significant energy barriers, which can be quantified to understand reaction mechanisms. researchgate.netmdpi.com |

| Bond Geometry | DFT Optimization | Provides precise bond lengths and angles for the peptide backbone, serving as a benchmark for force field development. nih.gov |

| Electronic Structure | Quantum Information Theory | Used to quantify the electronic correlation between neighboring amino acids in a dipeptide system. chemrxiv.org |

Conformational Dependence of Peptide Bond Planarity and Distortion

The peptide bond is traditionally described as planar due to resonance, which gives the C-N bond partial double-bond character and restricts rotation. nih.govkhanacademy.orgwisc.eduyoutube.com This planarity is a cornerstone of protein structure. nih.gov However, high-resolution structural data and QM calculations have definitively shown that significant distortions from perfect planarity are not only possible but common. nih.gov

Detailed QM investigations on model peptides have revealed that the degree of non-planarity is not random but systematically depends on the backbone conformation. nih.gov

The ω Angle : The planarity of the peptide bond is measured by the omega (ω) dihedral angle, which is ideally 180° for a trans peptide bond. QM calculations show that ω can deviate from this value.

Dependence on ψ : The distortion (Δω) shows a clear sinusoidal dependence on the backbone dihedral angle ψ. This means that as the ψ angle rotates, the peptide bond systematically twists out of the plane. nih.gov

Pyramidalization : Another measure of distortion is the pyramidalization of the carbonyl carbon, described by the angle θC. This parameter is also directly linked to the planarity of the amide group. nih.gov

These distortions are driven by orbital interactions between the substituents on the alpha-carbon and the π system of the amide bond. nih.gov This indicates that the local electronic environment, dictated by the backbone conformation, is the primary driving force for these deviations from planarity. nih.gov For Gly-Asn-Gly, the specific φ and ψ angles adopted by the central asparagine residue would therefore directly influence the planarity of its flanking peptide bonds.

Electronic Structure Analysis of Glycyl-asparaginyl-glycine

The electronic structure of a peptide is fundamental to its chemical reactivity, conformational preferences, and intermolecular interactions. For Glycyl-asparaginyl-glycine (Gly-Asn-Gly), computational quantum mechanical methods are employed to investigate its electronic properties. These analyses provide insights into the distribution of electrons, orbital energies, and electrostatic potential, which collectively govern the molecule's behavior.

Molecular Orbital Theory: The electronic structure of Gly-Asn-Gly can be described using molecular orbital (MO) theory. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are used to calculate the energies and shapes of the molecular orbitals. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. niscpr.res.in For peptides, the HOMO is often localized on the amide groups and the carboxylate terminus, while the LUMO is typically associated with the peptide bonds and the protonated amine terminus.

Electron Density and Charge Distribution: The distribution of electron density within the Gly-Asn-Gly molecule is non-uniform due to the presence of electronegative atoms like oxygen and nitrogen in the peptide bonds and the asparagine side chain. This leads to a specific charge distribution, where partial negative charges accumulate on the oxygen and nitrogen atoms, and partial positive charges are found on the adjacent carbon and hydrogen atoms. Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify these partial atomic charges and to understand charge transfer interactions within the molecule. niscpr.res.in Studies on related dipeptides like glycyl-asparagine have utilized DFT methods to calculate atomic charges and analyze their variation in different protonation states. scielo.brresearchgate.net

| Computational Method | Information Obtained | Relevance to Glycyl-asparaginyl-glycine |

| Density Functional Theory (DFT) | Molecular orbital energies (HOMO, LUMO), electron density, atomic charges, molecular geometry. scielo.brresearchgate.net | Provides a comprehensive understanding of electronic structure, reactivity, and internal charge distribution. |

| Hartree-Fock (HF) | Core-level electronic structures, orbital energies. nih.gov | Used to analyze the binding energies of core electrons, complementing experimental techniques like XPS. |

| Natural Bond Orbital (NBO) Analysis | Partial atomic charges, charge transfer interactions, orbital hybridization. niscpr.res.in | Details the nature of bonding and intramolecular interactions that stabilize the peptide's conformation. |

| Molecular Electrostatic Potential (MEP) Mapping | Visualization of 3D charge distribution, identification of electrophilic and nucleophilic sites. libretexts.orgresearchgate.net | Predicts non-covalent interaction sites, crucial for understanding solvation and binding to biological targets. |

In Silico Modeling and Prediction

In silico modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For tripeptides like Glycyl-asparaginyl-glycine, these methods are essential for exploring conformational landscapes, predicting structural elements, and understanding intermolecular interactions without the need for extensive experimental work. cgu.edu.tw

Prediction of Tripeptide Secondary Structure Elements

While short peptides like tripeptides are highly flexible, they can adopt transient, partially defined secondary structures, which can be precursors to folding or act as recognition motifs. The prediction of these structural elements is a key goal of computational modeling.

The conformational flexibility of Gly-Asn-Gly is significant due to the glycine residues, which lack a side chain and thus have a wider range of allowed dihedral angles (φ and ψ). However, the central asparagine residue imposes some constraints. A critical structural feature associated with Asn-Gly sequences is the β-turn. nih.gov β-turns are four-residue motifs that cause a reversal in the direction of the polypeptide chain, and the Asn-Gly sequence is frequently found in a specific conformation known as a type I' β-turn. nih.govresearchgate.netnih.gov

Computational studies on peptides containing the Asn-Gly motif have used both quantum mechanical (QM) calculations and classical molecular dynamics (MD) simulations to investigate their propensity to form these turns. researchgate.netarxiv.org

Quantum Mechanical (QM) Calculations: Methods like DFT can be used to calculate the relative energies of different conformations, suggesting that for Asn-Gly containing peptides, the β-turn structure is often a preferred motif in aqueous solution. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the peptide's behavior over time. By simulating the peptide in explicit solvent, researchers can observe the formation and stability of secondary structure elements like β-turns and analyze the hydrogen bonding patterns that stabilize them. researchgate.netnih.gov

Various algorithms and software tools are available to predict secondary structures from an amino acid sequence, though their accuracy can be limited for very short peptides. These methods often leverage statistical information from databases of known protein structures or employ machine learning techniques. nih.govresearchgate.net

| Prediction Method/Tool | Principle | Application to Tripeptides |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time based on a force field. researchgate.net | Explores the conformational landscape, assesses the stability of structures like β-turns, and models solvent effects. |

| Quantum Mechanics (QM) | Solves the Schrödinger equation to determine the energy and electronic structure of a molecule. nih.gov | Calculates the relative energies of different conformers to identify the most stable structures. |

| DSSP (Define Secondary Structure of Proteins) | An algorithm that identifies secondary structure elements based on atomic coordinates, primarily through hydrogen bond patterns. nih.gov | Can be used to analyze snapshots from MD simulations to classify transient structures. |

| Machine Learning Models | Algorithms trained on large datasets of protein sequences and structures to predict secondary structure from sequence alone. arxiv.orgoup.com | Can provide a statistical propensity for a given tripeptide to form helical, strand, or turn structures. |

Computational Approaches for Predicting Tripeptide Intermolecular Interactions

Understanding how Glycyl-asparaginyl-glycine interacts with its environment—be it water molecules, ions, or larger biomolecules—is crucial for predicting its biological function. Computational methods provide powerful tools for modeling these interactions at an atomic level. sid.irnih.gov

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. cgu.edu.tw For Gly-Asn-Gly, docking could be used to predict its binding mode within the active site of an enzyme or at the interface of a protein-protein interaction. The process involves sampling a vast number of possible conformations and orientations of the peptide relative to the target and then using a scoring function to rank them based on their predicted binding affinity. oup.com

Molecular Dynamics (MD) Simulations: As mentioned previously, MD simulations are also a cornerstone for studying intermolecular interactions. By simulating the tripeptide along with its interacting partners (e.g., in a box of water), one can observe the dynamics of binding, the formation and breaking of hydrogen bonds, and the role of electrostatic and van der Waals forces. rjraap.com For example, simulations can reveal how water molecules form a hydration shell around Gly-Asn-Gly, which is critical for its solubility and conformational stability. scielo.br Thermodynamic properties, such as the free energy of binding, can also be estimated from advanced MD simulation techniques.

Hybrid QM/MM Methods: Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise between the accuracy of QM and the efficiency of classical mechanics (MM). In this approach, the chemically active region of a system (e.g., the tripeptide and the immediate residues of a binding site) is treated with high-level QM, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient MM force field. This allows for the accurate modeling of interactions that involve changes in electronic structure, such as charge transfer or polarization.

| Computational Approach | Description | Application to Glycyl-asparaginyl-glycine Interactions |

| Molecular Docking | Predicts the binding pose and affinity of a ligand (peptide) to a receptor (protein). cgu.edu.twoup.com | Identifies potential binding partners and elucidates the specific orientation and key residues involved in the interaction. |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system. researchgate.netrjraap.com | Characterizes the stability of the peptide-receptor complex, analyzes the role of solvent, and calculates binding free energies. |

| Free Energy Perturbation (FEP) | A method based on MD simulations to calculate free energy differences between two states. cgu.edu.tw | Quantitatively predicts the binding affinity of the tripeptide to a target protein. |

| QM/MM (Hybrid Methods) | Combines quantum mechanics for a small, critical region with molecular mechanics for the larger environment. | Provides high-accuracy modeling of interactions where electronic effects are important, such as enzymatic reactions or strong polarization. |

Molecular Interactions and Recognition Mechanisms of Glycyl Asparaginyl Glycine

Peptide-Protein Interactions

The recognition of Glycyl-asparaginyl-glycine by proteins is a highly specific process governed by the principles of molecular recognition, involving a combination of non-covalent forces that stabilize the peptide-protein complex.

The molecular recognition of short peptides like Glycyl-asparaginyl-glycine by proteins is driven by a complementary fit between the peptide (the ligand) and the protein's binding site. This process is not random; it is a highly selective interaction mediated by a network of non-covalent forces. The discovery of high-affinity synthetic receptors for peptides is crucial for developing new therapeutic agents and diagnostic tools. nih.gov The fundamental interactions controlling these recognition events pave the way for the rational design of synthetic receptors capable of surface protein recognition. nih.gov

Key interactions include:

Hydrogen Bonds: The peptide backbone's amide and carbonyl groups, along with the asparagine side chain's amide group, are primary sites for hydrogen bonding with polar residues or backbone atoms within the protein's binding pocket.

Electrostatic Interactions: Although Gly-Asn-Gly is neutral at physiological pH, its N-terminus (amino group) and C-terminus (carboxyl group) are charged, allowing for salt bridge formation with charged amino acid residues (e.g., Aspartate, Glutamate, Lysine (B10760008), Arginine) on the protein surface.

Hydrophobic Effects: While Gly-Asn-Gly is predominantly polar, the methylene (B1212753) groups of the glycine (B1666218) residues and the β-methylene group of asparagine can participate in minor hydrophobic interactions, particularly if the binding site has nonpolar patches.

The sequence of the peptide is a critical determinant of binding affinity and specificity. For instance, studies on tripeptide recognition have shown that the position of a specific amino acid can dramatically alter binding affinity. rsc.org For Gly-Asn-Gly, the central asparagine residue is a key recognition element, with its side chain likely probing for pockets that can accommodate its size and polarity.

Table 1: Potential Non-Covalent Interactions of Glycyl-asparaginyl-glycine

| Interaction Type | Participating Group on Gly-Asn-Gly | Potential Protein Partner | Significance |

|---|---|---|---|

| Hydrogen Bond | Asparagine side chain amide (-CONH2) | Ser, Thr, Asp, Gln, Asn, Backbone C=O or N-H | Provides specificity and directional bonding. |

| Electrostatic (Salt Bridge) | N-terminal amine (-NH3+) | Asp, Glu | Strong, long-range attraction. |

| Electrostatic (Salt Bridge) | C-terminal carboxylate (-COO-) | Lys, Arg | Strong, long-range attraction. |

| Van der Waals Forces | Entire peptide structure | Any closely packed atom in the binding site | Contributes to overall binding stability. |

Synthetic tripeptides are valuable tools for probing the active sites of enzymes, particularly proteases and ligases. By serving as substrates or inhibitors, they help to map the structural and chemical requirements of the enzymatic binding pocket. The peptide Glycyl-asparaginyl-glycine is particularly relevant for studying asparaginyl endopeptidases (AEPs) and peptide asparaginyl ligases (PALs), which recognize and cleave or ligate at the carboxyl side of asparagine or aspartic acid residues. biorxiv.orgnih.govnih.gov

In the context of an enzyme like an AEP, the binding of Gly-Asn-Gly would involve the insertion of the asparagine (P1) side chain into the enzyme's S1 specificity pocket. nih.gov The flanking glycine residues would occupy the S1' (C-terminal side) and S2 (N-terminal side) pockets. The characteristics of these pockets determine the enzyme's substrate specificity. For example, a study of the peptide ligase VyPAL2 revealed that the S1 pocket anchors the P1 asparagine residue, while interactions with residues at other positions, such as P2', are also critical for binding. nih.gov

By systematically modifying the tripeptide sequence (e.g., substituting the glycine residues) and measuring the resulting changes in binding affinity (Km) or catalytic rate (kcat), researchers can infer the properties of the enzyme's subsites. Using Gly-Asn-Gly could help determine:

The importance of the P1 asparagine for substrate recognition.

The steric constraints of the S1' and S2 pockets, given the small size of the glycine residues.

Whether the enzyme prefers hydrolysis (cleavage of the Asn-Gly bond) or ligation (formation of a new bond), a directionality that can be influenced by the nature of the residues in the binding pockets. bohrium.com

The cleavage of asparaginyl-glycyl bonds is a known reaction that can be promoted chemically, for instance by hydroxylamine (B1172632) at alkaline pH, indicating the inherent chemical susceptibility of this particular peptide linkage. colab.ws This knowledge is foundational for understanding how enzymes have evolved to catalyze this reaction with high specificity.

Peptide-Membrane Interactions

The interaction of Glycyl-asparaginyl-glycine with cell membranes is governed by its physicochemical properties and the composition of the lipid bilayer. As a small, polar peptide, its interactions are likely confined to the membrane surface rather than involving deep insertion or pore formation.

Direct experimental data on the interaction of Glycyl-asparaginyl-glycine with model membranes is limited. However, studies on glycine and short glycine peptides provide significant insights. Research using model systems like Aerosol-OT (AOT) reverse micelles and Langmuir monolayers has shown that short glycine peptides (diglycine, triglycine) tend to associate with the interface between the membrane and the bulk water. nih.govmdpi.com